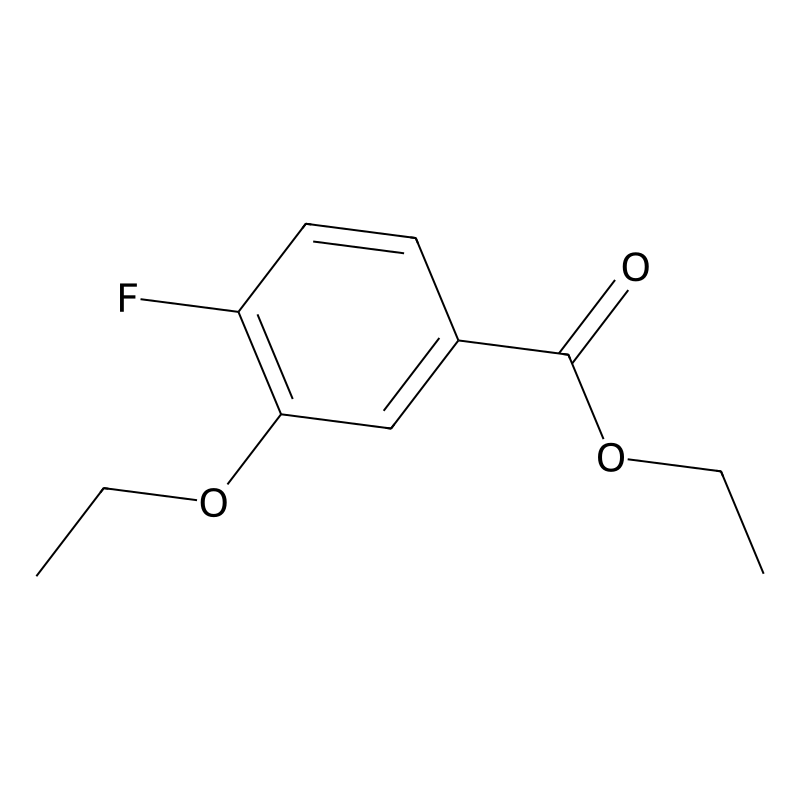

ethyl 3-ethoxy-4-fluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-ethoxy-4-fluorobenzoate is an organic compound with the molecular formula . It belongs to the class of benzoates, characterized by the presence of an ethoxy group and a fluorine atom on the benzene ring. This compound serves as an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals, due to its unique structural features which influence its reactivity and biological activity.

- Substitution Reactions: The fluorine atom can be substituted with various nucleophiles under suitable conditions.

- Hydrolysis: The ester functionality can be hydrolyzed to yield 3-ethoxy-4-fluorobenzoic acid and ethanol.

- Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Typical reagents for these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions.

Research indicates that ethyl 3-ethoxy-4-fluorobenzoate exhibits potential biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, influencing enzymatic pathways and metabolic processes. The presence of the ethoxy and fluorine groups may enhance its binding affinity to specific receptors or enzymes, thus affecting its pharmacological properties .

The synthesis of ethyl 3-ethoxy-4-fluorobenzoate typically involves the following steps:

- Esterification: The reaction between 3-ethoxy-4-fluorobenzoic acid and ethanol is conducted in the presence of an acid catalyst.

- Refluxing: The mixture is refluxed to ensure complete conversion into the ester.

- Industrial Methods: For large-scale production, continuous flow processes may be employed to improve efficiency and yield.

Ethyl 3-ethoxy-4-fluorobenzoate finds applications across various domains:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceuticals: Investigated for potential therapeutic properties and utilized as an intermediate in drug synthesis.

- Agrochemicals: Employed in the formulation of pesticides and herbicides due to its chemical stability and reactivity .

Studies on ethyl 3-ethoxy-4-fluorobenzoate have explored its interactions with enzymes and other biomolecules. Its mechanism of action involves binding to specific targets, which may lead to inhibition or activation of enzymatic activity. This interaction is crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with ethyl 3-ethoxy-4-fluorobenzoate, each exhibiting unique properties:

The uniqueness of ethyl 3-ethoxy-4-fluorobenzoate lies in its specific combination of ethoxy and fluorine substituents, which impart distinct chemical reactivity and biological activity compared to these similar compounds.

Ethyl 3-ethoxy-4-fluorobenzoate is systematically characterized by its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the compound's substitution pattern on the benzoate core structure. The compound features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a fluorine atom at the 4-position, with the carboxylic acid functionality esterified with ethanol to form the ethyl ester. The Chemical Abstracts Service registry number 1000207-63-5 provides unique identification for this specific isomeric form, distinguishing it from other related fluorinated ethoxy benzoates.

The molecular structure can be represented by the molecular formula C₁₁H₁₃FO₃, with a calculated molecular weight of 212.218 daltons. The compound's structural features include three distinct functional groups: the aromatic benzoate core, the ethoxy substituent providing electron-donating characteristics, and the fluorine atom contributing electron-withdrawing properties. This combination creates a unique electronic environment that influences the compound's reactivity patterns and chemical behavior.

The three-dimensional arrangement of atoms in ethyl 3-ethoxy-4-fluorobenzoate creates specific steric and electronic interactions that influence its chemical properties. The ethoxy group at the 3-position provides steric bulk and electron-donating character through resonance, while the fluorine atom at the 4-position contributes significant electronegativity and compact size. These structural elements work in concert to create a compound with distinctive reactivity profiles compared to its non-fluorinated or differently substituted analogs.

Historical Context in Organic Synthesis

The development of fluorinated benzoate derivatives, including ethyl 3-ethoxy-4-fluorobenzoate, reflects the broader evolution of fluorination chemistry over the past several decades. The synthetic chemistry of fluorinated aromatic compounds has experienced significant advancement since the mid-twentieth century, driven by the recognition that fluorine incorporation can dramatically alter molecular properties. The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles.

The synthesis of ethyl 3-ethoxy-4-fluorobenzoate typically involves multi-step synthetic pathways that build upon established methods for benzoate functionalization. Research in fluorinated aromatic chemistry has demonstrated that the preparation of such compounds often requires careful consideration of reaction conditions to achieve selective fluorination and subsequent functionalization. The historical development of these synthetic methodologies has been influenced by advances in fluorinating reagents and improved understanding of regioselectivity in aromatic substitution reactions.

The emergence of ethyl 3-ethoxy-4-fluorobenzoate as a synthetic target reflects the broader trend toward designing molecules with specific substitution patterns that can serve as versatile intermediates in complex synthetic sequences. The compound's synthesis represents an intersection of classical esterification chemistry with modern fluorination techniques, showcasing the evolution of synthetic organic chemistry toward more sophisticated molecular architectures. Historical precedents in fluorinated benzoate chemistry have established foundational principles that guide contemporary synthetic approaches to compounds like ethyl 3-ethoxy-4-fluorobenzoate.

Position Within Fluorinated Benzoate Derivatives

Ethyl 3-ethoxy-4-fluorobenzoate occupies a distinctive position within the broader family of fluorinated benzoate derivatives, characterized by its specific substitution pattern and electronic properties. The compound belongs to a class of molecules where fluorine substitution is combined with alkoxy functionalization, creating unique opportunities for further synthetic elaboration. Compared to other fluorinated benzoates, the 3-ethoxy-4-fluoro substitution pattern provides a unique electronic environment that influences both reactivity and physical properties.

The positioning of functional groups in ethyl 3-ethoxy-4-fluorobenzoate creates specific electronic effects that distinguish it from isomeric compounds such as ethyl 4-ethoxy-3-fluorobenzoate. The 3-ethoxy substituent provides ortho-directing effects in electrophilic aromatic substitution reactions, while the 4-fluorine atom contributes meta-directing influences, creating a complex interplay of electronic effects. This substitution pattern places the compound in a unique category among fluorinated aromatics, where the combination of electron-donating and electron-withdrawing groups creates distinctive reactivity profiles.

| Compound Type | Substitution Pattern | Electronic Character | Synthetic Applications |

|---|---|---|---|

| Ethyl 3-ethoxy-4-fluorobenzoate | 3-ethoxy, 4-fluoro | Mixed donor-acceptor | Intermediate synthesis |

| Ethyl 4-ethoxy-3-fluorobenzoate | 4-ethoxy, 3-fluoro | Mixed donor-acceptor | Alternative isomer |

| Simple fluorobenzoates | Single fluorine | Electron-withdrawing | Basic fluorinated building blocks |

| Multi-ethoxy fluorobenzoates | Multiple ethoxy + fluorine | Complex electronic | Specialized applications |

Within the context of contemporary fluorinated organic chemistry, ethyl 3-ethoxy-4-fluorobenzoate represents an example of how strategic fluorination can be combined with alkoxy substitution to create compounds with tailored properties. The compound's position in synthetic chemistry is further enhanced by its potential utility as a building block for more complex molecular architectures, where the fluorine atom can serve as a handle for further functionalization or as a bioisostere in medicinal chemistry applications. The growing importance of fluorinated compounds in pharmaceutical development has elevated the significance of compounds like ethyl 3-ethoxy-4-fluorobenzoate, which can serve as key intermediates in the synthesis of bioactive molecules.

The strategic importance of ethyl 3-ethoxy-4-fluorobenzoate within fluorinated benzoate chemistry is further underscored by its relationship to other synthetic intermediates and its potential for diverse chemical transformations. The compound's dual functionality, combining ester and aromatic systems with specific fluorine and ethoxy substitution, positions it as a versatile platform for accessing a range of related structures through standard organic transformations. This versatility has contributed to its recognition as a valuable compound in synthetic organic chemistry, where the ability to access diverse molecular frameworks from common intermediates is highly prized.